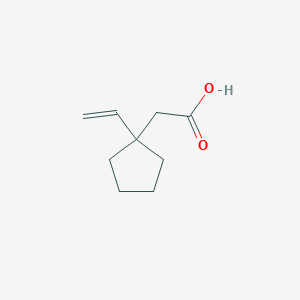

2-(1-Ethenylcyclopentyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(1-ethenylcyclopentyl)acetic acid |

InChI |

InChI=1S/C9H14O2/c1-2-9(7-8(10)11)5-3-4-6-9/h2H,1,3-7H2,(H,10,11) |

InChI Key |

ZDCQQDDBRMSRMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCC1)CC(=O)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Strategies for 2 1 Ethenylcyclopentyl Acetic Acid

Disconnection Approaches for the 2-(1-Ethenylcyclopentyl)acetic Acid Skeleton

The structure of this compound features a quaternary carbon center on a cyclopentyl ring, an acetic acid side chain, and a vinyl (ethenyl) group. Several logical disconnection points can be identified to simplify the structure.

Cα-C1 Disconnection: The most apparent disconnection is the bond between the acetic acid side chain and the cyclopentyl ring. This corresponds to the formation of a carbon-carbon bond at a quaternary center. This leads to a 1-ethenylcyclopentyl synthon (which could be a nucleophile, like an organometallic reagent) and a two-carbon electrophilic synthon representing the acetic acid moiety.

Functional Group Interconversion (FGI) and Disconnection: The vinyl group can be retrosynthetically converted to a more stable functional group, such as a carbonyl group, via FGI. This suggests that a key intermediate could be 1-acetylcyclopentylacetic acid or a related derivative. A subsequent Wittig reaction or similar olefination could then form the ethenyl group. Disconnecting the acetyl group would lead to a simpler cyclopentylacetic acid precursor.

Ring Disconnection: A more complex approach involves breaking the cyclopentane (B165970) ring itself. For example, a retro-Dieckmann condensation approach on a related keto-ester could lead to a linear diester precursor, which would need to be cyclized during the forward synthesis.

Table 1: Proposed Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Bond Cleaved | Key Intermediates/Synthons | Corresponding Forward Reaction |

|---|---|---|---|

| Cα-C1 Disconnection | Bond between the cyclopentyl ring and the acetic acid chain | 1-Ethenylcyclopentyl carbanion synthon + Electrophilic C2 acid synthon | Alkylation of a 1-ethenylcyclopentyl organometallic reagent with a haloacetic acid derivative. |

| FGI followed by C-C Disconnection | C-C bond of the ethenyl group (after FGI from a carbonyl) | Cyclopentanone (B42830), Malonic ester or equivalent | Wittig reaction, Grignard reaction followed by dehydration. |

Total Synthesis Methodologies for this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. The choice of methodology depends on factors like efficiency, selectivity, and scalability.

Achieving the desired structure requires precise control over chemical reactions.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity ensures that only the desired group reacts. bhavanscollegedakor.org For example, during the potential alkylation of an enolate to introduce the acetic acid side chain, the conditions must be chosen to favor C-alkylation over O-alkylation.

Regioselectivity: This is crucial when forming or modifying the cyclopentane ring. If starting from an unsymmetrical cyclopentanone derivative, reactions like enolate formation must be controlled to occur at the correct carbon atom. rsc.org

Stereoselectivity: The target molecule contains a quaternary carbon at the C1 position of the cyclopentyl ring. While the requested compound is not specified as a single enantiomer, any synthesis that creates this center from a prochiral precursor without chiral control will result in a racemic mixture. A stereoselective synthesis would require the use of chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials to control the three-dimensional arrangement of the atoms. mdpi.commdpi.com A potential strategy could involve an asymmetric Michael addition to a cyclopentenone derivative to set the stereochemistry early in the synthesis.

A plausible synthetic route could begin with cyclopentanone. Reaction with vinylmagnesium bromide followed by acidic workup and dehydration would yield 1-ethenylcyclopentene. Subsequent functionalization, for example, via hydroboration-oxidation to introduce a hydroxyl group, followed by oxidation and alkylation, could lead to the final product. Alternatively, the conjugate addition of a vinyl cuprate to cyclopentenone, followed by trapping the resulting enolate with a two-carbon electrophile like ethyl bromoacetate, could construct the core skeleton in a highly controlled manner.

The assembly of the molecular skeleton can be approached in two primary ways: linear and convergent synthesis. fiveable.me

Convergent Synthesis: This strategy involves preparing key fragments of the molecule independently and then combining them in the final stages. scholarsresearchlibrary.com For this compound, a convergent approach might involve:

Fragment A: Synthesis of a 1-ethenylcyclopentyl derivative (e.g., 1-ethenylcyclopentyl bromide).

Fragment B: Preparation of a nucleophilic two-carbon unit (e.g., the enolate of ethyl acetate).

Coupling: Reaction of Fragment A with Fragment B to form the final carbon skeleton, followed by hydrolysis to the carboxylic acid.

| Flexibility | Less flexible for creating analogues. | Highly flexible; allows for modification of fragments to create a library of related compounds. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize environmental impact. nih.gov Applying these principles to the synthesis of this compound is crucial for sustainability. patsnap.com

Key principles include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions or additions (like a Diels-Alder reaction if applicable) are highly atom-economical, whereas substitution or elimination reactions generate byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions. mdpi.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. For instance, using a catalytic amount of a strong, non-nucleophilic base for an enolate formation is preferable to using a full equivalent.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For this specific synthesis, a green approach might involve enzymatic resolutions to achieve stereoselectivity, the use of water as a solvent for certain steps, and employing heterogeneous catalysts that can be easily recovered and reused. mdpi.comscispace.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. jst.org.in

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which allows for better temperature control and safer handling of highly reactive or unstable intermediates. durham.ac.uk

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster reaction times, higher yields, and better selectivity. nih.gov

Scalability and Automation: Scaling up a reaction often simply involves running the flow reactor for a longer period. The process is also amenable to automation, allowing for the "telescoping" of multiple reaction steps into a single, continuous sequence without intermediate purification. rsc.orgchemrxiv.org

A potential flow synthesis of this compound could involve pumping a stream of a cyclopentanone derivative and a base through a heated coil to form an enolate, which then merges with a stream of an alkylating agent in a T-mixer. The resulting product stream could then proceed directly into another reactor module for subsequent transformation, such as hydrolysis, all within a closed and automated system. uc.pt

Advanced Spectroscopic and Analytical Characterization of 2 1 Ethenylcyclopentyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, the exact connectivity and stereochemistry of 2-(1-Ethenylcyclopentyl)acetic acid can be established.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -CH=CH₂ | 5.80 - 5.95 | dd | 1H |

| -CH=CH₂ (trans) | 5.05 - 5.15 | d | 1H |

| -CH=CH₂ (cis) | 4.95 - 5.05 | d | 1H |

| -CH₂-COOH | 2.30 - 2.45 | s | 2H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 178 - 182 |

| -CH=CH₂ | 140 - 145 |

| -CH=CH₂ | 112 - 116 |

| Quaternary Cyclopentyl C | 50 - 55 |

| -CH₂-COOH | 40 - 45 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be expected between the vinyl protons (-CH=CH₂) and between adjacent, non-equivalent protons within the cyclopentyl ring.

Expected Key COSY Correlations

| Correlating Protons |

|---|

| -CH=CH₂ <=> -CH=CH₂ (cis & trans) |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning each carbon signal to its attached proton(s). For instance, the signal for the acetic acid methylene carbon (-CH₂-COOH) would correlate with the corresponding proton signal.

Expected Key HSQC Correlations

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |

|---|---|

| 5.80 - 5.95 | 140 - 145 |

| 5.05 - 5.15 / 4.95 - 5.05 | 112 - 116 |

| 2.30 - 2.45 | 40 - 45 |

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for identifying quaternary carbons and piecing together the molecular framework.

Expected Key HMBC Correlations

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) |

|---|---|

| Vinyl Protons (-CH=CH₂) | Quaternary Cyclopentyl C, -CH=CH₂ |

| Acetic Protons (-CH₂-COOH) | Quaternary Cyclopentyl C, -COOH |

Solid-State NMR Spectroscopy of this compound

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. For carboxylic acids like this compound, ssNMR is particularly useful for studying the hydrogen-bonding networks that typically form in the crystalline state. Carboxylic acids often exist as hydrogen-bonded dimers. sigmaaldrich.comhmdb.ca

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed to obtain high-resolution ¹³C spectra. These spectra can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice, which would manifest as distinct sets of carbon signals.

Chiral NMR Spectroscopic Investigations (if applicable for enantiomeric purity)

The quaternary carbon of the cyclopentyl ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiral NMR spectroscopy is a primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample.

This analysis typically involves the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA). When the chiral analyte is mixed with the CRA, diastereomeric complexes are formed. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. The integration of these distinct signals allows for the direct quantification of each enantiomer present. For carboxylic acids, common CRAs include chiral amines or alcohols that form salts or esters, respectively. revvitysignals.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₄O₂), the expected exact mass can be calculated.

Calculated Exact Mass: 154.0994 g/mol

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing significant structural information. In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M]⁺˙) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups.

Plausible Fragmentation Pathways and Expected Fragments

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion |

| 139 | [C₈H₁₁O₂]⁺ | Loss of methyl radical (•CH₃) |

| 111 | [C₇H₁₁O]⁺ | Loss of carboxyl radical (•COOH) |

| 95 | [C₇H₁₁]⁺ | Loss of acetic acid (CH₃COOH) via rearrangement |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: Provides information on bond vibrations that induce a change in the dipole moment. The carboxylic acid group has very strong and characteristic absorptions.

Raman Spectroscopy: This technique detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to FTIR, particularly for symmetric non-polar bonds like the C=C bond.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| C-H (sp²) | Stretching | 3010-3095 | Strong |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (dimer) / ~1760 (monomer) | Moderate |

| C=C (Vinyl) | Stretching | 1640-1680 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Moderate |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1-ethenylcyclopropyl)acetic acid |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for confirming the connectivity of atoms in this compound, as well as for establishing its absolute stereochemistry if the compound is chiral and a single enantiomer can be crystallized. The resulting crystallographic data would include unit cell dimensions, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. However, no published crystallographic data for this specific compound could be located.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum can reveal the presence of chiral centers and provide information about the secondary structure and conformation of the molecule in solution.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral compound by comparison with known standards or through the application of empirical rules like the Octant Rule for ketones.

For this compound, which possesses a chiral center at the carbon atom of the cyclopentyl ring attached to both the ethenyl and acetic acid groups, these techniques would be instrumental in characterizing its chiroptical properties. However, no specific CD or ORD spectra or related research findings for this compound are available in the scientific literature.

Due to the lack of specific experimental data for this compound in the areas of X-ray crystallography, CD, and ORD, a detailed and scientifically accurate article with data tables and in-depth research findings as per the user's request cannot be generated at this time. The information presented here is a general overview of what these techniques would reveal if applied to the compound .

Mechanistic Investigations of Reactions Involving 2 1 Ethenylcyclopentyl Acetic Acid

Reaction Kinetics and Thermodynamics of 2-(1-Ethenylcyclopentyl)acetic Acid Transformations

No specific experimental data or theoretical studies on the reaction kinetics or thermodynamics of this compound were found. While general principles of reaction kinetics and thermodynamics are well-established for related compounds like acetic acid and its esters libretexts.orgcsbsju.edumdpi.commdpi.comnih.govnist.govresearchgate.netnih.gov, this information cannot be directly extrapolated to the specific structural features of this compound, which include a cyclopentyl ring and an ethenyl group. Kinetic studies, which would provide information on reaction rates, rate constants, and reaction orders, are not available. Similarly, thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for transformations involving this compound have not been documented in the searched scientific literature.

Elucidation of Reaction Mechanisms Through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.gov However, a search of scientific databases reveals no published studies that have employed isotopic labeling to investigate the reaction mechanisms of this compound. Such studies would be essential to, for example, determine the origin of specific atoms in reaction products or to probe for the occurrence of specific rearrangements.

Transition State Analysis for Reactions of this compound

Transition state analysis, whether through computational modeling or experimental methods like kinetic isotope effect studies, provides insight into the highest energy point along a reaction coordinate. nih.govresearchgate.netdntb.gov.ua There is no available research that details the transition state analysis for any reaction involving this compound. Consequently, information regarding the geometry, energy, and electronic structure of transition states in its chemical transformations is currently unavailable.

Solvent Effects and Catalysis in this compound Reactivity

The role of solvents and catalysts is crucial in directing the outcome and efficiency of chemical reactions. mdpi.commdpi.com However, the scientific literature lacks specific studies on how different solvents or catalysts influence the reactivity of this compound. Research on catalysis often focuses on improving reaction yields, shortening reaction times, and controlling selectivity. mdpi.com Without experimental or computational data, any discussion of solvent effects or the application of specific catalytic systems to this compound would be purely speculative.

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The presence of a stereocenter in this compound suggests that its reactions could yield stereoisomeric products. Investigations into stereochemical outcomes and diastereoselectivity are fundamental in synthetic chemistry. nih.govresearchgate.net Despite this, no studies have been found that report on the stereochemical control or diastereoselectivity of reactions involving this specific compound. Therefore, there is no information on how its intrinsic chirality influences the stereochemistry of its reaction products.

Theoretical and Computational Chemistry Studies of 2 1 Ethenylcyclopentyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For 2-(1-ethenylcyclopentyl)acetic acid, DFT calculations, often using hybrid functionals like B3LYP, would be employed to optimize the molecular geometry and determine various electronic properties. nih.govnih.gov

Key reactivity descriptors that would be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. nih.gov

Ionization Potential and Electron Affinity: These properties, which can be estimated from HOMO and LUMO energies, quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Fukui Functions and Dual Descriptors: These conceptual DFT tools would be used to predict the local reactivity of different atomic sites within this compound, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

A hypothetical data table of DFT-calculated properties for this compound is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Ab Initio Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. amazonaws.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to study this compound. While computationally more demanding than DFT, ab initio calculations can provide highly accurate results for molecular energies and properties. researchgate.net These methods would be particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where DFT might be less reliable.

Conformational Analysis of this compound and its Derivatives

The cyclopentyl ring in this compound is not planar and can adopt various conformations, a phenomenon known as pseudorotation. biomedres.us Furthermore, the acetic acid side chain can rotate, leading to a complex conformational landscape. A thorough conformational analysis would be essential to identify the low-energy conformers that are most likely to be present under experimental conditions.

This analysis would typically involve:

Systematic or Stochastic Search: A systematic search of the potential energy surface by rotating the key dihedral angles of the molecule would be performed.

Geometry Optimization: The geometries of the identified conformers would be optimized using a suitable level of theory, such as DFT.

Energy Calculation: The relative energies of the optimized conformers would be calculated to determine their populations according to the Boltzmann distribution.

For example, studies on other flexible molecules like 5-acetic acid hydantoin have revealed multiple stable conformers. uc.pt A similar approach for this compound would likely identify several low-energy structures.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound in a solvent, such as water, would provide insights into its dynamic behavior and interactions with the surrounding environment.

Key applications of MD simulations for this molecule would include:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. For instance, the formation of hydrogen bonds between the carboxylic acid group and water molecules could be analyzed. rsc.orgresearchgate.net

Conformational Dynamics: Over the course of an MD simulation, the molecule can explore different conformations. This allows for the study of the transitions between different conformational states and the construction of a free energy landscape. biorxiv.org

Transport Properties: MD simulations could also be used to predict properties like the diffusion coefficient of the molecule in a given solvent.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the activation energy barriers.

For example, the deprotonation of the carboxylic acid group could be studied using ab initio metadynamics, a method that enhances the sampling of rare events like chemical reactions. amazonaws.com This would provide a detailed understanding of the proton transfer process in different environments. amazonaws.com Similarly, the reaction pathways for other potential reactions, such as additions to the ethenyl group, could be investigated.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the following spectroscopic parameters could be predicted:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These calculated spectra can be compared with experimental FT-IR and Raman spectra to help assign the observed vibrational modes.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgsemanticscholar.org This can aid in the assignment of peaks in experimental NMR spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

A hypothetical table of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹³C Chemical Shift (COOH) | 175 ppm | 178 ppm |

| UV-Vis λmax | 210 nm | 208 nm |

Synthesis and Chemical Transformations of 2 1 Ethenylcyclopentyl Acetic Acid Derivatives and Analogues

Transformations Involving the Ethenyl Moiety:

Polymerization Studies:Research on the polymerization of the ethenyl group, detailing the type of polymerization (e.g., free radical, cationic), the initiators used, and the properties of the resulting polymer.

Without any published research on "2-(1-Ethenylcyclopentyl)acetic acid," it is not possible to provide the requested detailed research findings and data tables for its chemical transformations. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy. Should information on this compound become available in the future, a detailed article could be generated.

Cyclopentyl Ring Functionalization

The functionalization of the cyclopentyl ring in this compound presents a unique challenge due to the saturated and sterically hindered nature of the carbocycle. Direct modification of the ring's C-H bonds requires overcoming their inherent low reactivity. Therefore, functionalization strategies often rely on leveraging the existing substituent or introducing activating groups to facilitate transformations.

Electrophilic and Nucleophilic Substitutions

Direct substitution reactions on the saturated cyclopentyl core of this compound are not straightforward. The alkane-like nature of the ring makes it inert to most electrophilic and nucleophilic reagents under standard conditions. However, indirect methods can be employed to introduce functional groups.

Electrophilic Substitution: Direct electrophilic attack on the C-H bonds of the cyclopentyl ring is generally not feasible. Electrophilic additions will preferentially occur at the more electron-rich ethenyl (vinyl) group. However, advanced techniques such as C(sp³)–H activation could potentially be used. This would involve a metal catalyst that selectively inserts into a C-H bond, which can then be functionalized. The acetic acid moiety could act as a directing group to guide the catalyst to a specific position on the ring.

Nucleophilic Substitution: For a nucleophilic substitution to occur, a leaving group must first be present on the cyclopentyl ring. Such a derivative is not the parent compound but could be synthesized, for example, through radical halogenation to introduce a bromo or chloro substituent. Once a leaving group is installed, nucleophiles can displace it. However, steric hindrance from the quaternary carbon and the adjacent side chains can significantly impact reaction rates. Studies on related cyclopentyl systems have shown that steric effects in 5-membered rings can be more pronounced than in analogous acyclic or six-membered ring compounds, potentially hindering Sₙ2-type reactions. cdnsciencepub.com The reactivity of cyclopentyl halides and tosylates in nucleophilic displacement has been investigated, providing a basis for predicting the feasibility of such transformations. acs.org

| Reaction Type | Starting Material Derivative | Reagent(s) | Potential Product | Comments |

|---|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | 2-(1-Ethenyl-2-bromocyclopentyl)acetic acid | NaN₃ (Sodium azide) | 2-(2-Azido-1-ethenylcyclopentyl)acetic acid | Requires initial radical bromination of the parent compound. Steric hindrance may favor elimination side products. |

| Nucleophilic Substitution (Sₙ1) | 2-(1-Ethenyl-3-chlorocyclopentyl)acetic acid | CH₃OH (Methanol), heat | 2-(1-Ethenyl-3-methoxycyclopentyl)acetic acid | Solvolysis reaction. Prone to carbocation rearrangements and elimination. |

| C-H Activation / Functionalization | This compound | Pd(OAc)₂, directing agent, oxidant | e.g., 2-(1-Ethenyl-2-acetoxycyclopentyl)acetic acid | Hypothetical application of C-H activation. Regioselectivity would be directed by the carboxyl group. |

Ring Expansion/Contraction Methodologies

Rearrangements that alter the size of the cyclopentyl ring are powerful methods for accessing different carbocyclic scaffolds, such as cyclohexane or cyclobutane derivatives. These transformations are typically driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com

Ring Expansion: A common strategy for ring expansion is the Tiffeneau–Demjanov rearrangement. This would require converting the acetic acid side chain of this compound into an aminomethyl group. Treatment of the resulting amine with nitrous acid generates a primary carbocation adjacent to the cyclopentyl ring. A subsequent 1,2-alkyl shift from the ring to the exocyclic carbon results in the expansion of the five-membered ring to a six-membered one, typically a cyclohexanone. The formation of a carbocation on a carbon adjacent to a small ring is a strong indicator that a ring-expansion is a likely pathway, driven by both the relief of ring strain and the formation of a more stable secondary or tertiary carbocation within the newly formed ring. chemistrysteps.comechemi.comstackexchange.com

Ring Contraction: Ring contraction of a stable cyclopentane (B165970) ring is thermodynamically unfavorable. However, it can be achieved from a larger ring derivative. For instance, if the parent compound were first subjected to ring expansion to yield a cyclohexane derivative, a subsequent ring contraction could be performed. A widely used method for carbocyclic ring contraction is the Favorskii rearrangement. researchgate.netchemistrysteps.com This would involve converting the expanded cyclohexanone into an α-halo ketone. Treatment with a base would then induce a rearrangement to form a cyclopropanone intermediate, which opens to yield a five-membered cyclopentane carboxylic acid derivative. chemistrysteps.com Such reactions can be initiated by various reagents, including acids, bases, or oxidizers. researchgate.netrsc.org

| Methodology | Key Intermediate | Reagent(s) | Resulting Scaffold | Driving Force |

|---|---|---|---|---|

| Tiffeneau–Demjanov Ring Expansion | 2-(1-Ethenylcyclopentyl)methanamine | HONO (Nitrous acid) | Spiro[2.5]octan-4-one or related cyclohexanone | Formation of a more stable carbocation and larger ring. chemistrysteps.combaranlab.org |

| Favorskii Ring Contraction | 2-Bromo-2-(1-ethenyl)cyclohexan-1-one | NaOMe (Sodium methoxide) | 1-Ethenylcyclopentane-1-carboxylic acid methyl ester | Rearrangement via a bicyclic intermediate. chemistrysteps.com |

Stereoselective Derivatization Strategies

The parent molecule, this compound, possesses a chiral center at the C1 position of the cyclopentyl ring. Any functionalization of the ring must therefore consider the stereochemical outcome. Stereoselective strategies aim to control the formation of new stereocenters relative to the existing one, leading to specific diastereomers.

One primary approach is substrate-controlled synthesis , where the existing stereocenter and its substituents direct the approach of reagents to one face of the molecule over the other.

Epoxidation/Dihydroxylation of the Ethenyl Group: The ethenyl group is a prime target for stereoselective functionalization. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation will approach the double bond from the less sterically hindered face of the cyclopentyl ring. The bulky acetic acid side chain will likely direct the reagent to the opposite face, leading to a high degree of diastereoselectivity.

Directed Hydrogenation: Catalytic hydrogenation of the ethenyl group can also be diastereoselective. The catalyst (e.g., Pd/C) will coordinate to the less hindered face of the molecule, leading to the preferential formation of one diastereomer of 2-(1-ethylcyclopentyl)acetic acid.

Functionalization of Ring Derivatives: If a functional group, such as a ketone, is introduced onto the cyclopentyl ring (e.g., via oxidation), its subsequent reduction can be controlled. The approach of a hydride reagent (e.g., NaBH₄) can be sterically directed by the substituents at C1, leading to the selective formation of one alcohol diastereomer.

Elaborate structure-activity relationship studies on complex molecules often rely on the stereoselective synthesis of analogs to determine the optimal configuration for biological activity. nih.gov

| Reaction Type | Target Moiety | Reagent(s) | Expected Outcome | Controlling Factor |

|---|---|---|---|---|

| Diastereoselective Epoxidation | Ethenyl group | m-CPBA | Preferential formation of one diastereomeric epoxide | Steric hindrance from the acetic acid side chain directing attack to the opposite face. |

| Diastereoselective Dihydroxylation | Ethenyl group | OsO₄, NMO | Preferential formation of one diastereomeric diol | Steric hindrance from the cyclopentyl ring and its substituents. |

| Directed Reduction | Ketone on cyclopentyl ring | NaBH₄ or L-Selectride | Preferential formation of one alcohol diastereomer (e.g., syn or anti) | Facial bias created by the bulky C1 substituent. |

Role of 2 1 Ethenylcyclopentyl Acetic Acid in Complex Molecule and Natural Product Synthesis

2-(1-Ethenylcyclopentyl)acetic Acid as a Building Block in Total Synthesis

The structural framework of this compound, comprising a functionalized five-membered ring, is a common feature in a range of natural products, most notably the prostaglandins (B1171923). Prostaglandins are a class of lipid compounds that exhibit a wide array of physiological effects and are characterized by a cyclopentane (B165970) ring bearing two side chains. nih.govnih.gov The synthesis of these complex molecules often relies on key intermediates that possess a pre-formed cyclopentane core, which is then elaborated to introduce the necessary side chains and functional groups. rsc.orglibretexts.org

While no definitive total synthesis employing this compound has been reported, its potential as a building block can be inferred from established synthetic routes to cyclopentanoid natural products. rsc.org For instance, in many prostaglandin (B15479496) syntheses, a key strategic element is the controlled addition of side chains to a cyclopentanone (B42830) or cyclopentenone precursor. nih.govgoogle.com The vinyl group of this compound could serve as a handle for the introduction of one of the characteristic side chains of prostaglandins through various chemical transformations, such as cross-coupling reactions or hydroboration-oxidation to an alcohol, which can then be further modified. The acetic acid moiety, in turn, could be homologated or otherwise functionalized to construct the second side chain.

The application of vinylcyclopropane (B126155) derivatives in transition-metal-catalyzed cycloadditions offers another avenue for the synthesis of vinyl-substituted cyclopentanes, which are structurally related to our target molecule. acs.org These methods provide access to densely functionalized cyclopentane cores that can be further elaborated into complex natural products.

A hypothetical retrosynthetic analysis of a prostaglandin-like molecule could envision this compound as a key fragment, simplifying the target structure and providing a clear path for the convergent assembly of the final product.

Table 1: Potential Synthetic Transformations Utilizing the Functional Groups of this compound

| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Substructure |

| Ethenyl (Vinyl) Group | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Ethenyl (Vinyl) Group | Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde |

| Ethenyl (Vinyl) Group | Heck Cross-Coupling | Pd(OAc)₂, PPh₃, base, aryl halide | Substituted Alkene |

| Acetic Acid Group | Reduction | LiAlH₄ | Primary Alcohol |

| Acetic Acid Group | Esterification | ROH, acid catalyst | Ester |

| Acetic Acid Group | Arndt-Eistert Homologation | 1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O | Homologous Carboxylic Acid |

Stereocontrolled Incorporation of the this compound Substructure

The biological activity of natural products is often highly dependent on their stereochemistry. Therefore, the stereocontrolled synthesis of building blocks and their incorporation into the target molecule are of paramount importance. The this compound substructure presents two key stereocenters: the carbon bearing the acetic acid group and the quaternary carbon to which the vinyl group is attached.

Achieving stereocontrol in the synthesis of such a substructure can be approached in several ways. Asymmetric synthesis, employing chiral auxiliaries or catalysts, is a powerful strategy to establish the desired stereochemistry from the outset. For example, enantioselective conjugate addition reactions to cyclopentenones can be used to introduce the acetic acid side chain in a stereodefined manner. Subsequent functionalization at the 1-position would then need to proceed with control over the newly formed quaternary center.

Radical cyclizations have also emerged as a powerful tool for the construction of carbocyclic rings with high levels of stereocontrol. nih.gov For instance, a radical cascade process could be designed to form the cyclopentane ring and simultaneously set the relative stereochemistry of the substituents. The stereochemical outcome of such reactions is often governed by the conformation of the transition state, which can be influenced by the nature of the substrate and the reaction conditions.

The stereoselective synthesis of functionalized cyclobutanes and their subsequent ring expansion can also provide a route to enantiomerically enriched cyclopentanones, which could serve as precursors to the target substructure. mdpi.com

Table 2: Strategies for Stereocontrolled Synthesis of Substituted Cyclopentanes

| Synthetic Strategy | Key Principle | Example Reaction |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Derivatization of a chiral cyclopentane precursor. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Enantioselective Michael addition to a cyclopentenone. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide the reaction. | Diastereoselective alkylation of a cyclopentanone enolate bearing a chiral auxiliary. |

| Radical Cyclization | Intramolecular cyclization of a radical intermediate. | Tin-mediated radical cyclization of an acyclic precursor. |

Potential Biomimetic Synthesis Pathways Involving this compound

Biomimetic synthesis seeks to emulate nature's synthetic strategies in the laboratory. The biosynthesis of prostaglandins from arachidonic acid involves a key cyclooxygenase-mediated cyclization to form the cyclopentane ring. nih.gov This process provides inspiration for potential biomimetic pathways that could involve a precursor structurally related to this compound.

A plausible biomimetic approach could involve an intramolecular cyclization of an acyclic precursor that already contains the necessary carbon framework. For instance, an enzyme-catalyzed or a chemoenzymatic process could be envisioned to facilitate the ring closure. The biosynthesis of many terpenoids involves cationic cyclization cascades, and a similar strategy could potentially be employed to construct the ethenylcyclopentyl moiety. nih.gov

Furthermore, radical-mediated cyclizations can be considered biomimetic in that they can mimic certain enzymatic processes that proceed through radical intermediates. nih.gov A polyene precursor could undergo a radical-initiated cascade to form the cyclopentane ring with the desired substitution pattern. While speculative, these biomimetic strategies offer a conceptually elegant and potentially efficient means of accessing complex cyclopentanoid structures.

The development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, holds significant promise for the construction of complex molecules like prostaglandins and their analogs. nih.gov A chemoenzymatic approach could potentially be developed to synthesize or incorporate the this compound substructure with high stereoselectivity.

Future Perspectives and Emerging Research Avenues for 2 1 Ethenylcyclopentyl Acetic Acid

Integration with Advanced Synthetic Technologies

The synthesis of complex molecules like 2-(1-ethenylcyclopentyl)acetic acid can be significantly enhanced by leveraging modern synthetic technologies. These approaches offer improvements in efficiency, safety, and scalability over traditional batch methods.

Continuous flow chemistry, for instance, presents a powerful tool for the synthesis of this and related compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. worktribe.comdurham.ac.uknih.gov For a molecule with multiple functional groups like this compound, a multi-step flow synthesis could be designed to construct the cyclopentane (B165970) core, introduce the vinyl group, and append the acetic acid side chain in a streamlined and automated fashion. worktribe.comdurham.ac.uk

Microwave-assisted synthesis is another technology that holds considerable promise. Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. organic-chemistry.orgat.uamdpi.com This could be particularly advantageous for steps that are sluggish under conventional heating, such as certain cycloaddition or cross-coupling reactions that might be employed in the synthesis of the substituted cyclopentane ring. organic-chemistry.org

Furthermore, the principles of green chemistry can be integrated into the synthesis of this compound. This would involve the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthetic process.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Enzymes could be employed to create specific stereoisomers of this compound, which is crucial as different enantiomers and diastereomers can exhibit distinct biological activities or physical properties.

| Technology | Potential Application in the Synthesis of this compound | Key Advantages |

| Flow Chemistry | Multi-step synthesis of the functionalized cyclopentane core. | Precise control, improved safety, scalability, higher yields. worktribe.comdurham.ac.uknih.gov |

| Microwave-Assisted Synthesis | Acceleration of key bond-forming reactions (e.g., cycloadditions). | Reduced reaction times, cleaner reactions, higher yields. organic-chemistry.orgat.uamdpi.com |

| Green Chemistry | Use of sustainable solvents, catalysts, and reagents. | Reduced environmental impact, increased safety. |

| Biocatalysis | Enantioselective synthesis to produce specific stereoisomers. | High selectivity, mild reaction conditions, environmentally friendly. |

Novel Reaction Discoveries and Method Development

The unique structural features of this compound—a quaternary center on the cyclopentane ring, a reactive vinyl group, and a carboxylic acid handle—make it an intriguing substrate for exploring novel chemical transformations.

The vinyl group is a versatile functional group that can participate in a wide array of reactions. For instance, it can undergo various addition reactions, allowing for the introduction of a diverse range of functional groups. nih.govmasterorganicchemistry.com It can also serve as a dienophile or a diene in cycloaddition reactions, providing a pathway to more complex polycyclic structures. rsc.orgnih.govlibretexts.orgslideshare.net The development of new catalytic systems for the selective functionalization of this vinyl group in the presence of the carboxylic acid would be a significant area of research.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening up avenues for further derivatization and the synthesis of compound libraries for screening in various applications. Moreover, the cyclopentane ring itself can be the subject of further functionalization, for example, through C-H activation strategies.

The development of one-pot or tandem reactions that leverage the reactivity of both the vinyl and carboxylic acid groups could lead to highly efficient and atom-economical syntheses of complex molecules derived from this compound.

Development of Advanced Analytical Techniques for its Characterization

The structural complexity of this compound, particularly the presence of a stereocenter at the point of attachment of the acetic acid group and the potential for cis/trans isomerism with respect to the substituents on the cyclopentane ring, necessitates the use of advanced analytical techniques for its unambiguous characterization.

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula. The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. libretexts.orglibretexts.orgnih.govnih.govcam.ac.uk For carboxylic acids, characteristic fragmentation often involves the loss of water or the carboxyl group. libretexts.org

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are indispensable for elucidating the detailed three-dimensional structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity of the atoms. To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are crucial. columbia.eduacdlabs.comlibretexts.orgacdlabs.com These experiments can reveal through-space proximities between protons, which can help in assigning the relative configuration of the substituents on the cyclopentane ring. acdlabs.comlibretexts.orgacdlabs.com

Given the chiral nature of the molecule, the separation and analysis of its enantiomers would be a key challenge. Chiral high-performance liquid chromatography (HPLC) using specialized chiral stationary phases would be the method of choice for this purpose. researchgate.netscas.co.jpresearchgate.netnih.gov The development of specific chiral HPLC methods would be necessary to resolve and quantify the different stereoisomers of this compound and its derivatives. researchgate.netresearchgate.net

| Analytical Technique | Purpose in Characterizing this compound |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula and analysis of fragmentation patterns. libretexts.orglibretexts.orgnih.govnih.govcam.ac.uk |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the atomic connectivity and chemical structure. |

| NOESY/ROESY NMR | Determination of the relative stereochemistry of the substituents on the cyclopentane ring. columbia.eduacdlabs.comlibretexts.orgacdlabs.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the different enantiomers and diastereomers. researchgate.netscas.co.jpresearchgate.netnih.gov |

Exploration of Structure-Reactivity Relationships in Novel Chemical Contexts

Understanding the interplay between the different functional groups in this compound is key to predicting and controlling its reactivity in various chemical environments. The cyclopentane ring introduces a degree of ring strain that can influence the reactivity of the attached functional groups. libretexts.orgmasterorganicchemistry.com

The vinyl group's reactivity can be modulated by the electronic effects of the adjacent cyclopentyl ring and the carboxylic acid group. Research could focus on how these neighboring groups influence the susceptibility of the double bond to electrophilic or radical attack. nih.govnih.gov For example, the reactivity of vinylcyclopropanes, which also possess a strained ring adjacent to a double bond, has been extensively studied and could provide insights into the potential reactivity of this compound. nih.govacs.org

The carboxylic acid's acidity and its reactivity in nucleophilic acyl substitution reactions could also be influenced by the steric bulk and electronic nature of the 1-ethenylcyclopentyl substituent. learncbse.in

Investigating the participation of this compound in pericyclic reactions, such as Diels-Alder or ene reactions, could lead to the discovery of novel and stereoselective methods for the synthesis of complex carbocyclic and heterocyclic frameworks. rsc.orgnih.govlibretexts.orgslideshare.net Furthermore, exploring its behavior in transition-metal-catalyzed cross-coupling and cycloaddition reactions could unlock new synthetic pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.